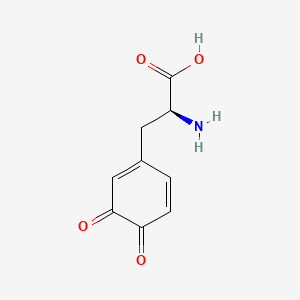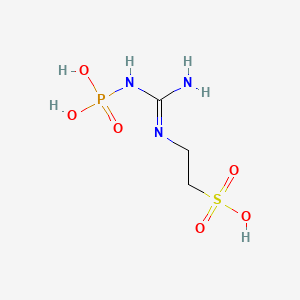
3-Acetyl-1-methylpyrrole
Overview
Description
3-Acetyl-1-methylpyrrole is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.1525 g/mol . It is a derivative of pyrrole, characterized by the presence of an acetyl group at the third position and a methyl group at the first position of the pyrrole ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Mode of Action
As an organic synthesis intermediate, it’s likely to interact with various other compounds to form new substances .
Pharmacokinetics
Its physical properties such as boiling point (148-150 °c/15 mmhg) and density (1.038 g/mL at 25 °C) can influence its bioavailability.
Result of Action
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other organic compounds .
Biochemical Analysis
Biochemical Properties
3-Acetyl-1-methylpyrrole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and can influence cell function in multiple ways. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress by generating ROS, which can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can lead to changes in gene expression and alterations in cellular metabolism . Additionally, this compound has been found to influence the expression of genes involved in antioxidant defense, further highlighting its impact on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with DNA, causing mutations or other genetic alterations. Furthermore, this compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing metabolic pathways. For example, it has been shown to inhibit the activity of certain kinases, which play crucial roles in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained oxidative stress and alterations in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant toxic effects. Studies have shown that high doses of this compound can lead to liver toxicity, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These findings underscore the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by other enzymes. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Additionally, this compound can interact with cofactors such as NADPH, which are essential for enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement within the cell . The distribution of this compound can affect its localization and accumulation in different cellular compartments, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in its metabolism . Additionally, this compound can be targeted to other organelles, such as mitochondria, where it may influence mitochondrial function and contribute to oxidative stress. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound, directing it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetyl-1-methylpyrrole can be synthesized through several methods. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with methylamine in the presence of a catalytic amount of iron (III) chloride . The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1-methylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole carboxylic acids, while reduction can produce pyrrole alcohols.
Scientific Research Applications
3-Acetyl-1-methylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Methylpyrrole: Lacks the acetyl group, resulting in different chemical properties and reactivity.
2-Acetylpyrrole: The acetyl group is positioned differently, affecting its reactivity and applications.
3-Methylpyrrole: Lacks the acetyl group, leading to different chemical behavior.
Uniqueness: 3-Acetyl-1-methylpyrrole is unique due to the specific positioning of the acetyl and methyl groups on the pyrrole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(1-methylpyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYIVZGXCXFXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335147 | |
| Record name | 3-Acetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-62-7 | |
| Record name | 3-Acetyl-1-methylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the thermodynamic stability difference between 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole?
A: According to computational studies using high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level, 2-acetyl-1-methylpyrrole is thermodynamically more stable than the this compound isomer. [] This difference in stability is further supported by experimental data obtained from measuring enthalpies of formation. []
Q2: How does the structure of this compound influence its reactivity?
A: The presence of the acetyl group at the 3-position of the 1-methylpyrrole ring influences the reactivity of the molecule. For instance, this compound can undergo reactions via its enolate ion, enabling alkylation reactions with iodoarenes and neopentyl iodides through the SRN1 mechanism. []
Q3: Can you describe a method for synthesizing this compound?
A: While the provided abstracts don't detail the specific synthesis of this compound, they allude to its use as a product in other reactions. For example, one study describes the formation of 3-butyroyl-1-methylpyrrole, a related compound, through the photochemical reaction of 1-methylpyrrole with butyraldehyde. [] This suggests potential synthetic routes involving similar reactions, possibly with variations in the aldehyde used.
Q4: Has this compound been identified in natural sources?
A: Research indicates that this compound was detected in roasted coffee beans of the "Millennium" (H10®) variety using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). [] This suggests its potential presence as a volatile compound in other natural sources as well.
Q5: What analytical techniques are used to characterize this compound?
A5: Several analytical techniques have been employed in the study of this compound. These include:
- Static bomb combustion calorimetry: This method was used to determine the standard molar enthalpy of combustion, a key thermodynamic property. []
- High-temperature Calvet microcalorimetry: This technique was used to obtain the standard molar enthalpy of vaporization, another important thermodynamic parameter. []
- HS-SPME-GC-MS: This method was used for the identification of this compound in the volatile fraction of roasted coffee beans. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
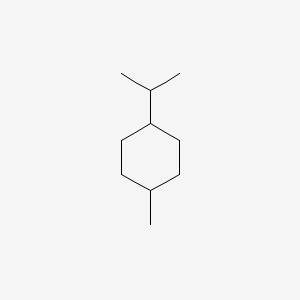
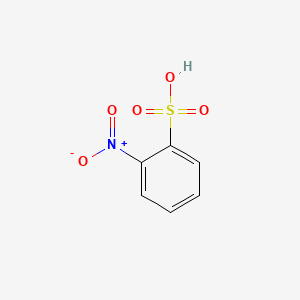

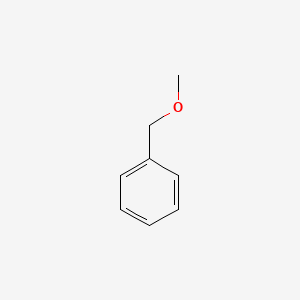
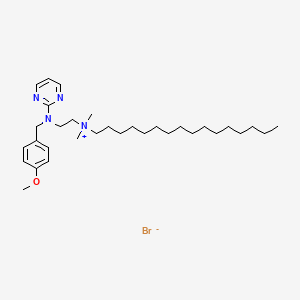
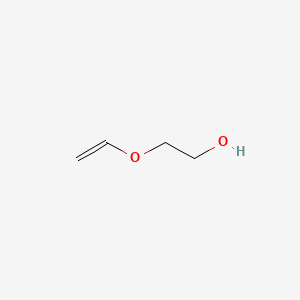
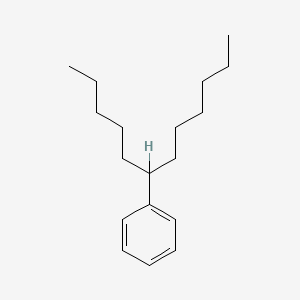
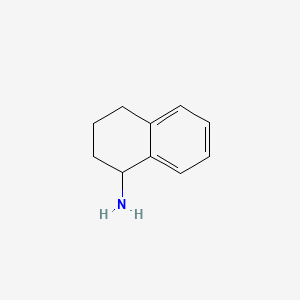
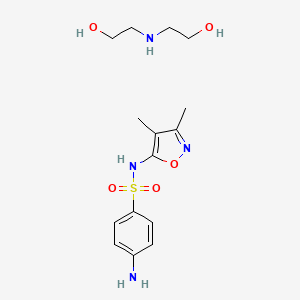
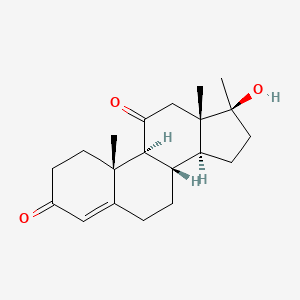

![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)
